

Cotosudil: Unraveling the Discovery and Synthesis of a Novel ROCK Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cotosudil is an investigational small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme implicated in various cellular processes. This technical guide provides a comprehensive overview of the available information regarding the discovery and synthesis of **cotosudil**, with a focus on its mechanism of action as a ROCK inhibitor. Due to the limited publicly available data specifically on **cotosudil**, this document also draws upon the broader knowledge of the ROCK inhibitor class of drugs, including related compounds, to provide a foundational understanding for researchers in the field.

Introduction to Cotosudil

Cotosudil is identified as a Rho-associated kinase (ROCK) inhibitor.[1] The chemical name for **cotosudil** is (R)-6-((2-Methyl-1,4-diazocan-1-yl)sulfonyl)isoquinoline.[2] It is intended for research purposes, particularly in the context of glaucoma and ocular hypertension.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **cotosudil** is presented in Table 1.



Property	Value	Source
IUPAC Name	6-[[(2R)-2-methyl-1,4- diazocan-1- yl]sulfonyl]isoquinoline	[2]
Molecular Formula	C16H21N3O2S	[2]
Molecular Weight	319.42 g/mol	[2]
CAS Number	1258833-31-6	[4]
Appearance	Not specified	
Solubility	Soluble in DMSO	[5]

The Discovery of Cotosudil: A Focus on ROCK Inhibition

While the specific discovery timeline and lead optimization process for **cotosudil** are not extensively detailed in publicly accessible literature, its classification as a ROCK inhibitor places it within a well-established therapeutic strategy. The discovery of ROCK inhibitors stems from the understanding of the Rho/ROCK signaling pathway's role in various pathologies.

The Rho/ROCK Signaling Pathway: A Therapeutic Target

The Rho family of small GTPases, including RhoA, RhoB, and RhoC, act as molecular switches in a multitude of cellular functions.[2] When activated by upstream signals, Rho proteins in their GTP-bound state activate downstream effectors, most notably ROCK1 and ROCK2.[6] This signaling cascade plays a crucial role in:

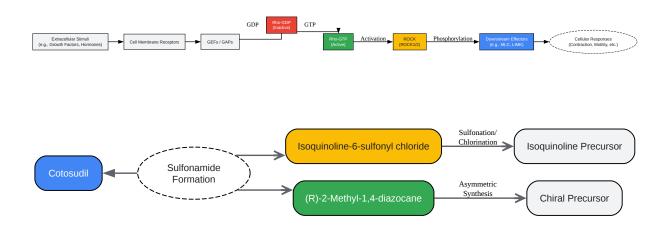
- Cytoskeletal Dynamics: Regulating the organization of the actin cytoskeleton, leading to the formation of stress fibers and focal adhesions.[2][4]
- Cell Contraction and Motility: Influencing smooth muscle contraction, cell migration, and invasion.[2][3]
- Gene Expression: Modulating the activity of transcription factors.[4]



Dysregulation of the Rho/ROCK pathway is implicated in numerous diseases, including cancer, cardiovascular diseases, and glaucoma.[2][7] In the context of glaucoma, ROCK overactivation in the trabecular meshwork is believed to increase aqueous humor outflow resistance, leading to elevated intraocular pressure (IOP).[2]

The therapeutic rationale for ROCK inhibitors is to counteract the pathological effects of this overactive signaling. By inhibiting ROCK, these compounds can induce relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow and reducing IOP.

Signaling Pathway of Rho-Associated Kinase (ROCK)



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